An In-Depth Technical Guide to 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]: A Privileged Chiral Ligand
An In-Depth Technical Guide to 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]: A Privileged Chiral Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Advantage of a C₂-Symmetric Bis(oxazoline) Ligand
In the field of asymmetric catalysis, where the precise control of stereochemistry is paramount, certain molecular scaffolds have earned the designation of "privileged ligands." These structures demonstrate remarkable versatility and efficacy across a broad spectrum of chemical transformations. 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline], a member of the bis(oxazoline) or "BOX" family, is a quintessential example of such a privileged ligand. Its rigid, C₂-symmetric backbone, derived from the chiral pool, allows it to form well-defined, stereochemically constrained complexes with various metal centers. This guide provides a comprehensive overview of its synthesis, properties, and application as a powerful tool in modern synthetic chemistry.
This ligand is identified by the CAS Number 139021-82-2 .[1][2] Its structure features two chiral oxazoline rings connected by a simple methylene bridge. The stereogenic centers at the 4 and 5 positions, bearing phenyl groups, create a precisely shaped chiral pocket around the coordinating metal, enabling high levels of enantiocontrol in catalytic reactions.
Part 1: Physicochemical and Spectroscopic Profile
The physical properties and structural data are crucial for the handling, characterization, and application of the ligand.
| Property | Value | Source(s) |
| CAS Number | 139021-82-2 | [1][2] |
| Molecular Formula | C₃₁H₂₆N₂O₂ | [3][4] |
| Molecular Weight | 458.55 g/mol | [3][4] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 205-208 °C | [2] |
| Synonyms | (4R,5S,4′R,5′S)-2,2′-Methylenebis(4,5-diphenyl-2-oxazoline) | [1] |
| InChI Key | BVEHHQYXICTXGR-VKONIRKNSA-N | [3][4] |
| Characterization | ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry |
Part 2: Synthesis of the Ligand
The synthesis of bis(oxazoline) ligands is a well-established process, valued for its reliability and direct access from commercially available chiral precursors. The core strategy involves the condensation of a chiral amino alcohol with a dicarboxylate derivative.
Conceptual Synthesis Workflow
The synthesis begins with a chiral amino alcohol, which imparts the stereochemical information to the final ligand. This precursor is reacted with a malonate derivative, which provides the methylene bridge and the carbonyl functionalities needed to form the two oxazoline rings in a double cyclization reaction.
Detailed Experimental Protocol: Representative Synthesis
This protocol is based on established methodologies for BOX ligand synthesis.
Objective: To synthesize 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline].
Materials:
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(1S,2R)-(-)-2-Amino-1,2-diphenylethanol
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Diethyl malonimidate dihydrochloride (or generated in situ from malononitrile)
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Anhydrous solvent (e.g., chlorobenzene or xylenes)
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Base (e.g., triethylamine, if starting from the imidate salt)
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Inert gas (Nitrogen or Argon)
Procedure:
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Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add (1S,2R)-(-)-2-Amino-1,2-diphenylethanol (2.0 equivalents).
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Solvent Addition: Add anhydrous chlorobenzene via cannula to dissolve the amino alcohol.
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Reagent Addition: Add diethyl malonimidate dihydrochloride (1.0 equivalent) to the stirred solution. If using the salt, add triethylamine (2.2 equivalents) to neutralize the HCl.
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Causality: The imidate is the electrophile that will react with the amino and alcohol groups of the chiral precursor. The reaction is a double condensation followed by cyclization. Using an anhydrous, high-boiling solvent facilitates the removal of water or ethanol as a byproduct, driving the reaction to completion according to Le Châtelier's principle.
-
-
Reaction: Heat the mixture to reflux (approx. 132 °C for chlorobenzene) under a steady flow of inert gas. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically requires 12-24 hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (triethylamine hydrochloride) has formed, filter it off. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is typically a solid. Purify the solid by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield the final product as a white crystalline solid.
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Self-Validation: The purity of the final product should be confirmed by measuring its melting point, which should be sharp and consistent with the literature value (205-208 °C).[2] Further characterization by ¹H NMR, ¹³C NMR, and mass spectrometry validates the structure and confirms the absence of impurities.
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Part 3: Application in Asymmetric Catalysis
The primary utility of this ligand is in forming chiral Lewis acid catalysts for a variety of enantioselective transformations. Its complex with copper(II) is particularly effective and widely studied.
Mechanism of Enantioselection
The C₂-symmetric ligand chelates to a metal ion (e.g., Cu²⁺) via the two nitrogen atoms of the oxazoline rings. This creates a rigid, chiral environment. A substrate capable of bidentate coordination, such as an N-acryloyloxazolidinone in a Diels-Alder reaction, displaces weakly bound solvent molecules and coordinates to the copper center. The bulky phenyl groups at the 4 and 5 positions effectively block one face of the coordinated substrate. This steric hindrance dictates that the incoming reagent (the diene) can only approach from the less hindered face, resulting in the formation of one enantiomer of the product in high excess.
Protocol: Asymmetric Diels-Alder Reaction
This protocol describes a classic application of the Cu(II)-BOX catalyst system.
Objective: To perform the enantioselective Diels-Alder reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene.
Materials:
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2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] (the ligand)
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Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
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N-acryloyl-2-oxazolidinone (dienophile)
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Cyclopentadiene (diene, freshly cracked)
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Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add Cu(OTf)₂ (0.10 equivalents) and the BOX ligand (0.11 equivalents). Add anhydrous DCM and stir the mixture at room temperature for 1-2 hours. The formation of the light blue chiral catalyst complex should be observed.
-
Expertise: A slight excess of the ligand is used to ensure all of the copper(II) is complexed. Pre-forming the catalyst before adding the substrate is critical for achieving high enantioselectivity.
-
-
Reaction Initiation: Add powdered, activated 4 Å molecular sieves to the catalyst solution. Cool the flask to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Substrate Addition: Add a solution of N-acryloyl-2-oxazolidinone (1.0 equivalent) in DCM to the cold catalyst solution. Stir for 15 minutes.
-
Reagent Addition: Slowly add freshly cracked cyclopentadiene (3.0 equivalents) to the reaction mixture.
-
Trustworthiness: The reaction is maintained at a low temperature to maximize enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the major enantiomer. Excess diene is used to ensure complete conversion of the dienophile.
-
-
Monitoring and Quench: Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC. Upon completion, quench the reaction by adding a few drops of triethylamine and then pour the mixture into a separatory funnel containing saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
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Analysis: Determine the yield and characterize the product by NMR. The enantiomeric excess (ee%) is determined by chiral HPLC analysis. High enantioselectivities (>95% ee) are typically expected for this reaction.
Part 4: Safety and Handling
As a fine chemical, proper handling is essential to ensure user safety.
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Hazard Identification: The compound is classified as an irritant. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[5]
-
Personal Protective Equipment (PPE): Always handle the solid in a well-ventilated area or fume hood. Wear appropriate PPE, including safety glasses or goggles, nitrile gloves, and a lab coat. For handling larger quantities of the powder, a dust mask (e.g., N95) is recommended.[5]
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Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Conclusion
2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] stands as a testament to the power of rational ligand design in asymmetric catalysis. Its straightforward synthesis, stability, and the predictable, high levels of stereocontrol it imparts in metal-catalyzed reactions have solidified its status as a privileged ligand. For researchers in drug discovery and process development, this BOX ligand is not merely a reagent but a reliable and powerful tool for the efficient construction of complex chiral molecules, enabling the synthesis of enantiomerically pure compounds that are vital for modern medicine and materials science.
References
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PubChem. (n.d.). (4r,5s,4'r,5's)-2,2'-methylenebis(4,5-diphenyl-2-oxazoline). Retrieved from [Link]
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Wikipedia. (2023). Bisoxazoline ligand. Retrieved from [Link]
- Evans, D. A., Miller, S. J., Lectka, T., & von Matt, P. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction. Journal of the American Chemical Society, 121(33), 7559–7573.
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Johnson, J. S., & Evans, D. A. (2000). Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions. Accounts of Chemical Research, 33(6), 325-335. Retrieved from [Link]
Sources
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- 2. 2,2'-METHYLENEBIS[(4R,5S)-4,5-DIPHENYL-2-OXAZOLINE] | 139021-82-2 [chemicalbook.com]
- 3. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 4. PubChemLite - (4r,5s,4'r,5's)-2,2'-methylenebis(4,5-diphenyl-2-oxazoline) (C31H26N2O2) [pubchemlite.lcsb.uni.lu]
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